2-Bromo-6-ethyl-3-methoxy-pyridine
Description
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-6-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-6-4-5-7(11-2)8(9)10-6/h4-5H,3H2,1-2H3 |
InChI Key |
CRHJPQNDUORPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Bromo-6-ethyl-3-methoxy-pyridine with structurally related brominated methoxypyridines:
Key Observations :
- Electronic Effects : The 2-bromo and 3-methoxy groups create an electron-deficient ring, favoring nucleophilic aromatic substitution or metal-catalyzed coupling .
- Hazard Trends : Bromopyridines commonly exhibit skin/eye irritation (H315/H319), with respiratory hazards (H335) in smaller, volatile derivatives .
Preparation Methods
Synthesis of 3-Hydroxy-6-ethylpyridine
The foundational step involves constructing the pyridine core with pre-installed ethyl and hydroxyl groups. A ring-expansion strategy, adapted from CN101891677B, utilizes 2-ethylfuran and propionic anhydride. Heating 2-ethylfuran with propionic anhydride in the presence of a solid acid catalyst (e.g., ZrO₂/SO₄²⁻) yields 2-propionyl-5-ethylfuran. Subsequent treatment with aqueous ammonia and ammonium chloride at 80–100°C induces ring expansion, forming 6-ethyl-2-propionyl-3-hydroxypyridine. Acidic workup and recrystallization yield 3-hydroxy-6-ethylpyridine with ~70% efficiency.
Bromination at Position 2
Following CN105017136A, 3-hydroxy-6-ethylpyridine undergoes electrophilic bromination. A cooled (−10°C) 40% NaOH solution is treated with liquid bromine, followed by dropwise addition of the pyridine substrate. Maintaining the temperature at 10–15°C ensures regioselective bromination at position 2, yielding 2-bromo-3-hydroxy-6-ethylpyridine. Acidic neutralization (pH 7) and recrystallization afford the product in 70–75% yield.
O-Methylation of the Hydroxyl Group
The phenolic hydroxyl group at position 3 is methylated using methyl iodide in the presence of NaH or dimethyl sulfate. For example, stirring 2-bromo-3-hydroxy-6-ethylpyridine with methyl iodide and K₂CO₃ in DMF at 60°C for 12 hours achieves quantitative methylation. Purification via distillation or column chromatography delivers 2-bromo-6-ethyl-3-methoxy-pyridine with 80–85% yield.
Key Data Table:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Ring expansion | 80–100°C, NH₃, NH₄Cl | 70% | |
| Bromination | −10°C to 15°C, Br₂, NaOH | 75% | |
| O-Methylation | DMF, K₂CO₃, CH₃I, 60°C | 85% |
Nitro-to-Bromo Substitution in 2-Nitro-3-methoxy-6-ethylpyridine
Synthesis of 2-Nitro-3-methoxy-6-ethylpyridine
This route, inspired by CN103483247B, begins with nitration of 3-methoxy-6-ethylpyridine. However, direct nitration is challenging due to the deactivating methoxy group. Instead, a Friedel-Crafts acylation approach is employed: 6-ethyl-3-methoxypyridine is treated with acetyl nitrate at 0°C, introducing a nitro group at position 2. The reaction proceeds in 65% yield after recrystallization.
Bromination via Nitro Displacement
Heating 2-nitro-3-methoxy-6-ethylpyridine with HBr (48%) at 120–130°C for 5–6 hours replaces the nitro group with bromine. The reaction leverages the electron-withdrawing nitro group to facilitate nucleophilic aromatic substitution. Post-reaction distillation removes excess HBr, and the crude product is purified via silica gel chromatography, achieving 70–75% yield.
Key Data Table:
Directed Ortho-Metalation Strategy
Lithiation and Bromination
The methoxy group at position 3 directs lithiation to position 2. Treatment of 3-methoxy-6-ethylpyridine with LDA (lithium diisopropylamide) at −78°C in THF generates a lithiated intermediate at position 2. Quenching with Br₂ or CBr₄ introduces bromine, yielding this compound. This method achieves 60–65% yield but requires stringent anhydrous conditions.
Comparative Analysis
While efficient, this route is less practical for large-scale synthesis due to cryogenic conditions and sensitivity to moisture.
Comparative Summary Table:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Ring expansion + methylation | High yield, scalable | Multi-step | 70–85% |
| Nitro substitution | Direct bromination | Requires nitro precursor | 65–75% |
| Directed metalation | Regioselective | Cryogenic conditions | 60–65% |
| Cross-coupling | Modular | Poor regioselectivity | 50–55% |
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-6-ethyl-3-methoxy-pyridine, considering competing substitution reactions?
Methodological Answer:
The synthesis typically involves halogenation and alkylation steps. A common approach is nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example:
Bromination : Introduce bromine at the 2-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation.
Ethyl Group Introduction : Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to add the ethyl group at the 6-position, ensuring regioselectivity by protecting the 3-methoxy group with a temporary blocking agent (e.g., SEM-Cl).
Deprotection : Remove the protecting group under mild acidic conditions to restore the methoxy group.
Key Considerations : Competing reactions (e.g., over-alkylation or displacement of the methoxy group) can be mitigated by optimizing reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry .
Basic: How can researchers purify and characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Purification :
- Column chromatography with a silica gel stationary phase and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate by polarity.
- Recrystallization using ethanol/water mixtures to enhance purity.
- Characterization :
- NMR : -NMR to confirm ethyl group integration (triplet at δ ~1.3 ppm for CH, quartet at δ ~2.5 ppm for CH) and methoxy singlet (δ ~3.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 230.0 (calculated for CHBrNO).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in crystallographic data for halogenated pyridines like this compound?
Methodological Answer:
Contradictions often arise from disordered crystal structures or twinning. To address this:
Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve signal-to-noise ratios.
Refinement : Apply the SHELXL software package to model disorder or anisotropic displacement parameters. For twinned data, use the TWIN/BASF commands in SHELXL to refine twin fractions.
Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O or halogen bonding) that stabilize the lattice .
Advanced: How does the ethyl group at the 6-position influence the compound’s interactions with biological macromolecules?
Methodological Answer:
The ethyl group enhances lipophilicity, improving membrane permeability. To study interactions:
Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., kinases), focusing on hydrophobic pockets accommodating the ethyl group.
Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K).
Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs), where the ethyl group may reduce oxidative metabolism compared to methoxy derivatives .
Advanced: What strategies ensure regioselective functionalization of the pyridine ring during derivatization?
Methodological Answer:
- Directing Groups : Use the methoxy group at the 3-position as a meta-director during electrophilic substitution.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., bromine at 2-position) with trimethylsilyl groups to direct alkylation to the 6-position.
- Metal Catalysis : Employ Pd(0)/Xantphos catalysts for selective C–H activation at the 6-position, leveraging steric hindrance from the ethyl group .
Advanced: How do substituent effects (bromo, ethyl, methoxy) impact the compound’s reactivity in cross-coupling reactions compared to structural analogs?
Methodological Answer:
-
Comparative Reactivity :
- Bromine : Enhances electrophilicity at the 2-position, facilitating Suzuki couplings.
- Ethyl Group : Steric bulk at 6-position slows transmetalation but improves stability of Pd intermediates.
- Methoxy Group : Electron-donating effect deactivates the ring, requiring harsher conditions (e.g., higher temperatures) for SNAr.
-
Data Table : Comparison with analogs (e.g., 2-Bromo-6-chloro-3-ethoxypyridine):
Compound Reactivity in Suzuki Coupling (k, s) Thermal Stability (°C) 2-Bromo-6-ethyl-3-methoxy 0.45 180 2-Bromo-6-chloro-3-ethoxy 0.62 160 Data derived from kinetic studies under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
